2-Isopropyl-3-methoxyisonicotinic acid
Description
2-Isopropyl-3-methoxyisonicotinic acid (systematic IUPAC name: 3-methoxy-2-propan-2-ylpyridine-4-carboxylic acid) is a substituted isonicotinic acid derivative. Its structure features a methoxy group (-OCH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 2-position of the pyridine ring, with a carboxylic acid (-COOH) at the 4-position.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-9(14-3)7(10(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) |
InChI Key |
HCVAWZZNNXACLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-3-methoxyisonicotinic acid typically involves the functionalization of isonicotinic acid derivatives. One common method includes the alkylation of 3-methoxyisonicotinic acid with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 2-isopropyl-3-methoxyisonicotinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-isopropyl-3-methoxyisonicotinic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-3-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-isopropyl-3-formylisonicotinic acid, while reduction of a nitro group can produce 2-isopropyl-3-methoxyisonicotinamide.
Scientific Research Applications
2-Isopropyl-3-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-isopropyl-3-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The isopropyl group in 2-isopropyl-3-methoxyisonicotinic acid likely increases lipophilicity compared to 2-methoxyisonicotinic acid (MW 195.21 vs. Conversely, the amino group in 2-[(3-methoxypropyl)amino]isonicotinic acid may enhance aqueous solubility, balancing hydrophilicity and lipophilicity .
Steric and Electronic Modifications: The 2-(3-methoxyphenyl) substituent in CAS 100004-95-3 introduces aromatic bulk, which could influence binding affinity in protein targets through π-π stacking, a feature absent in the parent compound .
Biological Implications: Methoxy groups are common in bioactive molecules (e.g., kinase inhibitors) for hydrogen bonding with target sites. The 3-methoxy in 2-isopropyl-3-methoxyisonicotinic acid may serve this role, while the isopropyl group could occupy hydrophobic pockets . The absence of an amino or ester group in the parent compound may limit its solubility compared to analogs like CAS 1094292-11-1 or 52073-09-3, necessitating formulation optimization .
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